4-ethyl-3-hydroxy-2-methyl-2-(3-nitrophenyl)-1-oxido-5-phenyl-4H-imidazol-1-ium
Overview
Description
4-ethyl-3-hydroxy-2-methyl-2-(3-nitrophenyl)-1-oxido-5-phenyl-4H-imidazol-1-ium is a complex organic compound belonging to the imidazole family This compound is characterized by its unique structure, which includes an imidazole ring substituted with various functional groups such as ethyl, hydroxy, methyl, nitrophenyl, and phenyl groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-ethyl-3-hydroxy-2-methyl-2-(3-nitrophenyl)-1-oxido-5-phenyl-4H-imidazol-1-ium typically involves multi-step organic reactions. One common synthetic route includes:
Formation of the Imidazole Ring: The imidazole ring can be synthesized through the Debus-Radziszewski imidazole synthesis, which involves the condensation of glyoxal, ammonia, and an aldehyde.
Introduction of Substituents: The ethyl, hydroxy, methyl, nitrophenyl, and phenyl groups are introduced through various substitution reactions. For example, the nitrophenyl group can be introduced via nitration of a phenyl-substituted imidazole intermediate.
Oxidation: The final step involves the oxidation of the imidazole nitrogen to form the 1-oxido group. This can be achieved using oxidizing agents such as hydrogen peroxide or peracids.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for reaction conditions, and advanced purification techniques to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
4-ethyl-3-hydroxy-2-methyl-2-(3-nitrophenyl)-1-oxido-5-phenyl-4H-imidazol-1-ium undergoes various chemical reactions, including:
Oxidation: The compound can undergo further oxidation, particularly at the hydroxy and methyl groups.
Reduction: The nitrophenyl group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst.
Substitution: The phenyl and ethyl groups can participate in electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, peracids.
Reduction: Hydrogen gas with a palladium catalyst, sodium borohydride.
Substitution: Halogens, nitrating agents, sulfonating agents.
Major Products
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of amino derivatives.
Substitution: Formation of halogenated, nitrated, or sulfonated derivatives.
Scientific Research Applications
4-ethyl-3-hydroxy-2-methyl-2-(3-nitrophenyl)-1-oxido-5-phenyl-4H-imidazol-1-ium has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development, particularly as a lead compound for designing new therapeutic agents.
Industry: Utilized in the development of advanced materials, such as polymers and coatings.
Mechanism of Action
The mechanism of action of 4-ethyl-3-hydroxy-2-methyl-2-(3-nitrophenyl)-1-oxido-5-phenyl-4H-imidazol-1-ium involves its interaction with specific molecular targets. The compound’s diverse functional groups allow it to interact with various enzymes and receptors, potentially inhibiting or activating their functions. For example, the nitrophenyl group may interact with enzymes involved in redox reactions, while the imidazole ring can bind to metal ions, affecting their catalytic activity.
Comparison with Similar Compounds
Similar Compounds
4-ethyl-3-hydroxy-2-methyl-2-phenyl-4H-imidazol-1-ium: Lacks the nitrophenyl group, resulting in different chemical properties and reactivity.
4-ethyl-3-hydroxy-2-methyl-2-(4-nitrophenyl)-4H-imidazol-1-ium: Similar structure but with the nitro group in a different position, affecting its reactivity and biological activity.
4-ethyl-3-hydroxy-2-methyl-2-(3-nitrophenyl)-4H-imidazol-1-ium: Lacks the 1-oxido group, resulting in different redox properties.
Uniqueness
The unique combination of functional groups in 4-ethyl-3-hydroxy-2-methyl-2-(3-nitrophenyl)-1-oxido-5-phenyl-4H-imidazol-1-ium imparts distinct chemical properties, making it a valuable compound for various applications. Its ability to undergo multiple types of chemical reactions and interact with diverse molecular targets highlights its versatility and potential in scientific research and industrial applications.
Properties
IUPAC Name |
4-ethyl-3-hydroxy-2-methyl-2-(3-nitrophenyl)-1-oxido-5-phenyl-4H-imidazol-1-ium | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H19N3O4/c1-3-16-17(13-8-5-4-6-9-13)20(23)18(2,19(16)22)14-10-7-11-15(12-14)21(24)25/h4-12,16,22H,3H2,1-2H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SMIOPJPWMJEXAG-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1C(=[N+](C(N1O)(C)C2=CC(=CC=C2)[N+](=O)[O-])[O-])C3=CC=CC=C3 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H19N3O4 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
341.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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